molecular formula C12H14N4O3 B2619106 5-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide CAS No. 1797558-75-8

5-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide

Katalognummer: B2619106
CAS-Nummer: 1797558-75-8
Molekulargewicht: 262.269
InChI-Schlüssel: BGRAQQSKXOWQAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C12H14N4O3 and its molecular weight is 262.269. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C11H14N4O3
  • Molecular Weight : 246.25 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Key Findings :

  • In vitro tests on human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines showed that derivatives of isoxazole, including the target compound, induced apoptosis in a dose-dependent manner .
  • Flow cytometry analysis revealed increased caspase activity, indicating that these compounds trigger apoptotic pathways effectively .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential.

Research Insights :

  • Pyrazole derivatives have shown to inhibit COX-2 expression and decrease the production of prostaglandins, which are mediators of inflammation .
  • The compound's ability to modulate inflammatory pathways makes it a candidate for further research in managing inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. Modifications at specific positions can enhance or reduce its efficacy.

Compound ModificationEffect on Activity
Methyl group at position 5Increased cytotoxicity against cancer cells
Tetrahydrofuran ringEnhances solubility and bioavailability
Isoxazole moietyContributes to the mechanism of action against cancer

Case Studies

Several case studies have evaluated the biological activity of related compounds:

  • Cytotoxicity Study :
    • A study demonstrated that pyrazole derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against MCF-7 cells, suggesting superior potency .
  • Inflammatory Response Modulation :
    • Another study reported that a related pyrazole compound significantly reduced inflammation markers in animal models, indicating its potential for treating inflammatory diseases .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 5-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide. For instance, derivatives of pyrazole and isoxazole have shown significant growth inhibition against various cancer cell lines:

CompoundCell LinePercent Growth Inhibition
6hSNB-1986.61%
6hOVCAR-885.26%
6hNCI-H4075.99%

These results suggest that modifications to the pyrazole and isoxazole frameworks can enhance anticancer activity .

Antimicrobial Properties

Compounds with similar structural features have also been evaluated for their antimicrobial efficacy. A study reported that derivatives exhibited excellent antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria:

CompoundMicroorganismInhibition Diameter (mm)
6dMycobacterium smegmatis16
6ePseudomonas aeruginosa19

These findings indicate that the presence of specific substituents can significantly influence antimicrobial potency .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrazole and isoxazole rings can lead to significant changes in biological activity. For example, introducing electron-withdrawing groups has been shown to enhance the inhibitory effects against specific cancer cell lines .

Case Study 1: Anticancer Evaluation

In a comprehensive study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer properties against multiple human cancer cell lines. The data indicated that certain modifications led to improved cytotoxicity, supporting the hypothesis that structural optimization can yield more potent anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of isoxazole derivatives against common bacterial strains. The results demonstrated that specific structural features contributed to enhanced antibacterial activity, making these compounds promising candidates for further development in antimicrobial therapy .

Eigenschaften

IUPAC Name

5-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-8-4-11(15-19-8)12(17)14-9-5-13-16(6-9)10-2-3-18-7-10/h4-6,10H,2-3,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRAQQSKXOWQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.